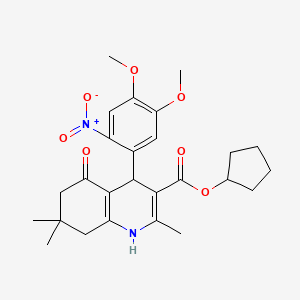![molecular formula C25H32N2O B5172069 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide](/img/structure/B5172069.png)
4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide, also known as CPPB, is a small molecule that has been extensively studied for its potential use in scientific research. CPPB is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP), which is a G protein-coupled receptor that is involved in a variety of physiological processes, including pain modulation, anxiety, and depression.
Aplicaciones Científicas De Investigación
4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has been studied extensively for its potential use in scientific research. It has been shown to have a high affinity for the NOP receptor and can effectively block its activity. This makes 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide a useful tool for studying the physiological and biochemical effects of the NOP receptor. 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has been used in several studies to investigate the role of the NOP receptor in pain modulation, anxiety, and depression.
Mecanismo De Acción
4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide is a selective antagonist of the NOP receptor. It binds to the receptor and prevents it from binding to its endogenous ligand, nociceptin/orphanin FQ. The NOP receptor is involved in a variety of physiological processes, including pain modulation, anxiety, and depression. By blocking the activity of the NOP receptor, 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide can modulate these processes.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate pain perception in animal models of acute and chronic pain. 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has several advantages for use in lab experiments. It is a selective antagonist of the NOP receptor, which makes it a useful tool for studying the physiological and biochemical effects of the receptor. Additionally, 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also some limitations to the use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in some experiments. Additionally, 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide can have off-target effects at high concentrations, which may complicate the interpretation of some experiments.
Direcciones Futuras
There are several future directions for research on 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide. One direction is to investigate the role of the NOP receptor in other physiological processes, such as addiction and feeding behavior. Another direction is to develop more selective antagonists of the NOP receptor that can be used to study its function in greater detail. Additionally, there is potential for the development of 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide or other NOP receptor antagonists as therapeutic agents for pain, anxiety, and depression.
Métodos De Síntesis
The synthesis of 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide involves several steps. The first step is the synthesis of 4-benzylpiperidine, which is achieved by reacting benzyl chloride with piperidine in the presence of a base. The second step involves the reaction of 4-benzylpiperidine with N-cyclopentylbenzoyl chloride in the presence of a base to yield 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide. The final product is then purified using column chromatography.
Propiedades
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O/c28-25(26-24-8-4-5-9-24)23-12-10-22(11-13-23)19-27-16-14-21(15-17-27)18-20-6-2-1-3-7-20/h1-3,6-7,10-13,21,24H,4-5,8-9,14-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRTUIWKVZHPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-cyclopentylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)acetamide](/img/structure/B5171991.png)
![N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5171999.png)
![2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5172024.png)
![N-(4-acetylphenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5172027.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5172048.png)

![5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5172058.png)
![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5172065.png)


![N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)

![N-(2,3-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5172102.png)
![4-[7-(4-chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-2-methoxyphenyl acetate](/img/structure/B5172104.png)